molecular formula C13H16O3 B14840615 4-Cyclopropoxy-3-isopropylbenzoic acid

4-Cyclopropoxy-3-isopropylbenzoic acid

Cat. No.: B14840615
M. Wt: 220.26 g/mol
InChI Key: LZKFYGLXVCLVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropoxy-3-isopropylbenzoic acid is a benzoic acid derivative featuring a cyclopropoxy group at the 4-position and an isopropyl substituent at the 3-position of the aromatic ring. The cyclopropoxy group introduces steric and electronic effects due to its strained three-membered ring, while the isopropyl moiety enhances lipophilicity and steric bulk. This compound is hypothesized to have applications in pharmaceutical chemistry, particularly as a synthetic intermediate or bioactive molecule targeting enzymes or receptors with hydrophobic binding pockets.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-cyclopropyloxy-3-propan-2-ylbenzoic acid

InChI

InChI=1S/C13H16O3/c1-8(2)11-7-9(13(14)15)3-6-12(11)16-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,14,15)

InChI Key

LZKFYGLXVCLVRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)O)OC2CC2

Origin of Product

United States

Chemical Reactions Analysis

4-Cyclopropoxy-3-isopropylbenzoic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

4-Cyclopropoxy-3-isopropylbenzoic acid has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, including dyes and pharmaceuticals . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of new drugs and therapeutic agents. Additionally, it finds applications in the industry for the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects

  • 4-Cyclopropoxy-3-isopropylbenzoic acid: Cyclopropoxy group: Ether linkage with high lipophilicity (logP ~3.2 estimated) and moderate metabolic stability. Carboxylic acid: Enhances water solubility at physiological pH (pKa ~4.2 estimated).
  • 4-Hydroxybenzoic acid (CAS 99-96-7):

    • Hydroxyl group : Lowers logP (~1.5) compared to cyclopropoxy, increases acidity (pKa ~4.5), and facilitates hydrogen bonding.
    • Lacking bulky substituents, leading to higher solubility in polar solvents.
  • Caffeic acid (3,4-dihydroxybenzeneacrylic acid): Dihydroxy groups: Strong antioxidant activity due to radical scavenging; pKa values ~4.3 (carboxylic acid) and ~8.9 (phenolic hydroxyls). Acrylic acid side chain: Conjugated system enhances UV absorption and chelation properties.

Physicochemical and Pharmacological Properties

Property 4-Cyclopropoxy-3-isopropylbenzoic Acid 4-Hydroxybenzoic Acid Caffeic Acid
Molecular Weight (g/mol) ~234.3 (estimated) 138.12 180.16
logP ~3.2 (estimated) 1.5 1.5
Solubility (Water) Low (0.1 mg/mL estimated) Moderate (5 mg/mL) Low (0.3 mg/mL)
Key Functional Groups Cyclopropoxy, isopropyl, carboxylic acid Hydroxyl, carboxylic acid Dihydroxy, acrylic acid
Primary Applications Hypothesized: Drug intermediates R&D, preservatives Supplements, cosmetics

Key Contrasts and Implications

  • Lipophilicity : The cyclopropoxy and isopropyl groups in the target compound enhance logP by ~1.7 units compared to 4-hydroxybenzoic acid, favoring blood-brain barrier penetration.
  • Bioactivity: Unlike caffeic acid, the target compound lacks conjugated double bonds or phenolic hydroxyls, likely reducing antioxidant capacity but improving selectivity for hydrophobic targets.

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